2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with methoxycarbonyl and carboxylic acid functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4,6-dichloropyrimidine-5-carbaldehyde, a series of reactions involving allylation, cyclization, and methoxylation can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in functional groups, leading to variations in their chemical and biological properties.
Thiazolone[3,2-a]pyrimidine derivatives: These compounds have a similar heterocyclic structure but with different substituents, affecting their activity and applications.
Uniqueness
2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxycarbonyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H9N3O4 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-methoxycarbonyl-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-13-6(9(14)15)3-5-4-11-7(10(16)17-2)12-8(5)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
NLTBEXIKNADUHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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